

# Application Note: Recombinant Expression and Purification of Tau Peptide (295-309)

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Compound of Interest		
Compound Name:	Tau Peptide (295-309)	
Cat. No.:	B12404520	Get Quote

Audience: Researchers, scientists, and drug development professionals.

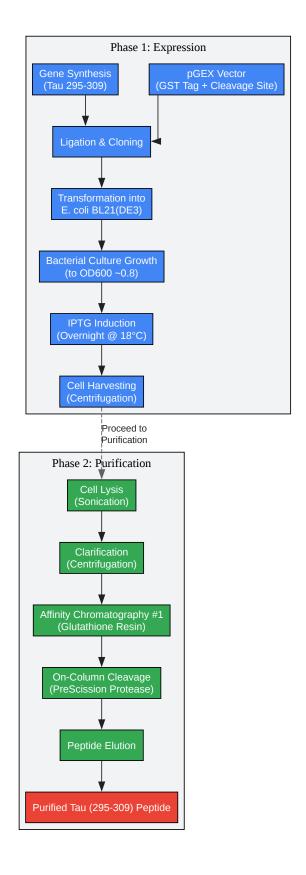
#### Introduction

The Tau protein, particularly its microtubule-binding region, is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. Specific peptide fragments of Tau are valuable tools for studying the mechanisms of aggregation, protein-protein interactions, and for the development of diagnostic and therapeutic agents. This application note provides a detailed protocol for the high-yield recombinant expression and purification of the Tau peptide corresponding to amino acids 295-309. Due to the small size of the peptide, which makes it susceptible to proteolytic degradation and difficult to purify directly, the protocol employs an N-terminal Glutathione S-transferase (GST) fusion tag strategy. This approach enhances solubility, protects the peptide from degradation, and allows for a robust two-step affinity purification process.

# **Experimental Overview and Rationale**

The overall strategy involves cloning the DNA sequence for Tau (295-309) into a bacterial expression vector that provides an N-terminal GST tag and a specific protease cleavage site. The resulting fusion protein is overexpressed in Escherichia coli and purified from the soluble fraction using glutathione affinity chromatography. Following elution, the GST tag is proteolytically cleaved to release the target peptide. A second, subtractive affinity step is used to remove the cleaved GST tag and any remaining uncleaved fusion protein. The final, highly pure Tau peptide is then collected in the flow-through for downstream applications.





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Figure 1. High-level workflow for the expression and purification of Tau (295-309).



### **Quantitative Data Summary**

The following table summarizes typical yields and purity obtained from a 1-liter bacterial culture using the described protocol. Values are representative and may vary based on specific laboratory conditions and equipment.

Parameter	Value	Method of Determination
Bacterial Cell Pellet (wet weight)	5 - 8 g	Gravimetry
Total Soluble Protein	200 - 300 mg	Bradford or BCA Assay
Yield of GST-Tau Fusion Protein	10 - 15 mg	Bradford or BCA Assay
Yield of Purified Tau (295-309) Peptide	0.5 - 1.0 mg	UV-Vis at 280 nm
Purity	>95%	RP-HPLC, Densitometry on SDS-PAGE
Final Confirmed Molecular Weight	~1550 Da	Mass Spectrometry (MALDI- TOF or ESI)

# Detailed Experimental Protocols Protocol 1: Gene Cloning and Expression Vector Construction

- Gene Synthesis: Synthesize a DNA fragment encoding Tau amino acids 295-309 (Sequence: GKVQIINKKLDLSNV). Include flanking restriction sites (e.g., BamHI and EcoRI) compatible with the pGEX expression vector series. Incorporate a stop codon at the end of the peptide sequence.
- Vector Preparation: Digest the pGEX-4T-1 (or similar) vector with the corresponding restriction enzymes (e.g., BamHI and EcoRI). Dephosphorylate the vector to prevent selfligation.

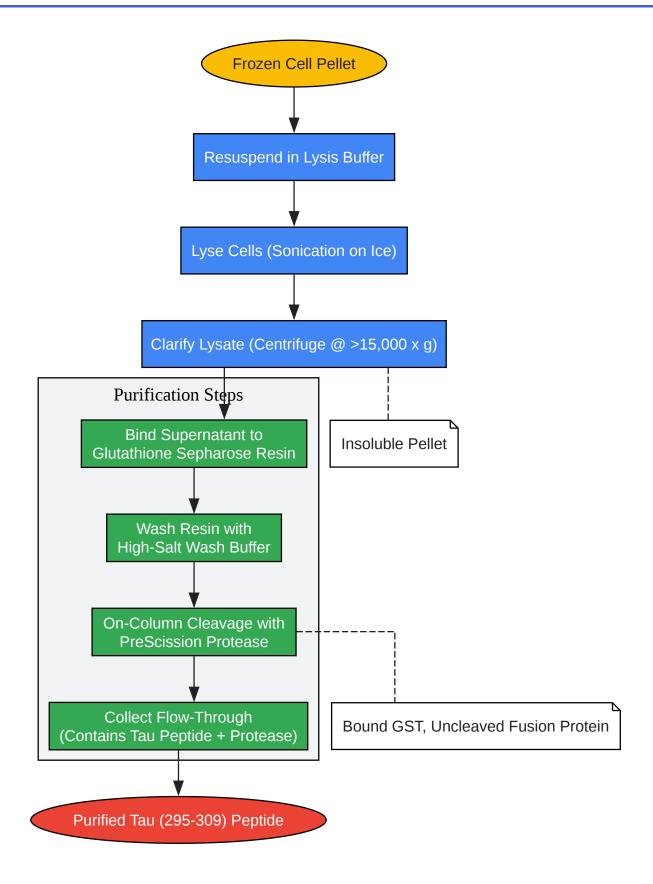


- Ligation: Ligate the digested and purified synthetic gene fragment into the prepared pGEX vector. This places the Tau peptide sequence downstream of the GST tag and a protease cleavage site (e.g., Thrombin or PreScission Protease).
- Transformation: Transform the ligation product into a competent cloning strain of E. coli (e.g., DH5α). Plate on LB agar containing ampicillin (100 µg/mL) and incubate overnight at 37°C.
- Verification: Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the purified plasmid DNA from positive clones.

#### **Protocol 2: Recombinant Protein Expression**

- Transformation: Transform the sequence-verified pGEX-GST-Tau(295-309) plasmid into a competent expression strain of E. coli, such as BL21(DE3) or Rosetta(DE3)pLysS.[1] Plate on LB agar with appropriate antibiotics (e.g., ampicillin 100 μg/mL) and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing ampicillin. Grow overnight at 37°C with shaking at 250 RPM.[2]
- Large-Scale Culture: Inoculate 1 L of LB medium (with ampicillin) with 10 mL of the overnight starter culture. Grow at 37°C with shaking (250 RPM) until the optical density at 600 nm (OD600) reaches 0.8-1.0.[2]
- Induction: Cool the culture to 18°C. Induce protein expression by adding Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.15 mM.[3]
- Expression: Continue to incubate the culture overnight (16-18 hours) at 18°C with shaking. This mild induction paradigm minimizes the formation of insoluble aggregates.[4][5][6]
- Harvesting: Pellet the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.[2]
   Discard the supernatant. The cell pellet can be stored at -80°C until purification.[7]





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Figure 2. Detailed workflow for the purification of Tau (295-309) peptide.



#### **Protocol 3: Peptide Purification**

Perform all purification steps at 4°C or on ice.[7]

- Cell Lysis: Thaw the cell pellet from 1 L of culture on ice and resuspend in 40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail). Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins. Carefully collect the supernatant, which contains the soluble GST-Tau fusion protein.
- Affinity Chromatography (Binding): Add the clarified supernatant to 2 mL of pre-equilibrated Glutathione Sepharose resin slurry. Incubate for 1 hour at 4°C with gentle rotation to allow the fusion protein to bind to the resin.
- Washing: Pellet the resin by gentle centrifugation (500 x g for 5 min) and discard the supernatant. Wash the resin three times with 20 mL of ice-cold Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM DTT) to remove non-specifically bound proteins.
- Proteolytic Cleavage: After the final wash, resuspend the resin in 2 mL of Cleavage Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT). Add an appropriate amount of PreScission Protease (or other suitable protease) and incubate overnight at 4°C with gentle rotation. This step cleaves the Tau peptide from the GST tag.
- Peptide Elution: Pellet the resin by centrifugation (500 x g for 5 min). The supernatant now contains the released Tau (295-309) peptide and the protease. Carefully collect this supernatant.
- Subtractive Affinity Step (Optional but Recommended): To remove the protease (which is often GST-tagged itself), the collected supernatant can be passed through a fresh, small column of Glutathione Sepharose resin.[5][7] The flow-through will contain the pure Tau peptide, while the protease and any uncleaved fusion protein will bind to the resin.
- Buffer Exchange & Concentration (Optional): The purified peptide can be buffer-exchanged into a desired storage buffer (e.g., PBS pH 7.4) and concentrated using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 500 Da).



• Storage: Aliquot the final peptide solution, flash-freeze in liquid nitrogen, and store at -80°C. It is recommended to use fresh preparations for experiments, as freezing can sometimes promote aggregation of Tau constructs.[6][7]

#### **Protocol 4: Purity and Identity Confirmation**

- SDS-PAGE Analysis: Analyze all fractions (lysate, flow-through, wash, and final eluate) on a 16% Tris-Tricine polyacrylamide gel, which provides better resolution for small peptides than standard Tris-Glycine gels. The final product should show a single band corresponding to the peptide's molecular weight (~1.5 kDa), though it may be faint or run diffusely.
- Mass Spectrometry: Confirm the identity and exact molecular mass of the purified peptide using MALDI-TOF or ESI mass spectrometry.
- RP-HPLC: Assess the final purity of the peptide using reverse-phase high-performance liquid chromatography. The peptide should ideally appear as a single, sharp peak.

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